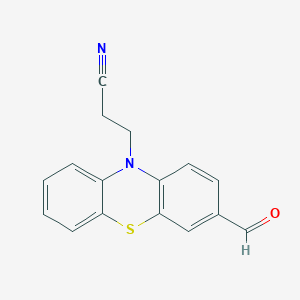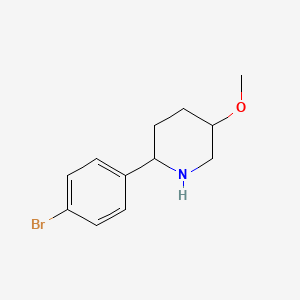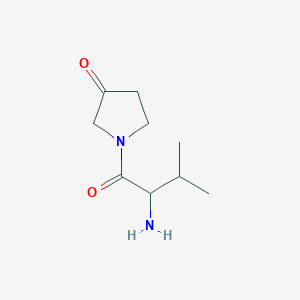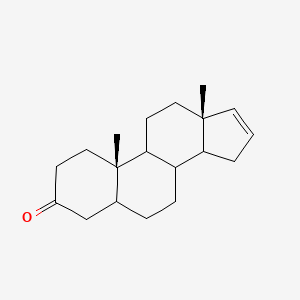![molecular formula C24H32FN3O3 B14800427 3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanserin is a chemical compound known for its potent and selective antagonistic properties towards alpha-1 adrenergic receptors. It is primarily used in scientific research, particularly in the study of cardiovascular diseases. The compound has a molecular formula of C24H26FN3O3 and a molecular weight of 423.48 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanserin involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with reagents to form an intermediate compound.
Cyclization: The intermediate undergoes a cyclization reaction under specific conditions to form the core structure of Butanserin.
Functional Group Modification: The core structure is then modified by introducing functional groups through various chemical reactions, such as alkylation or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Butanserin.
Industrial Production Methods
Industrial production of Butanserin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale reactors and advanced purification techniques are employed to ensure the efficient production of Butanserin .
化学反応の分析
Types of Reactions
Butanserin undergoes several types of chemical reactions, including:
Oxidation: Butanserin can be oxidized using oxidizing agents to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Butanserin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Butanserin .
科学的研究の応用
Butanserin has a wide range of scientific research applications, including:
Cardiovascular Research: Due to its selective antagonistic properties towards alpha-1 adrenergic receptors, Butanserin is used to study cardiovascular diseases and related conditions.
Neuroscience: The compound is also employed in neuroscience research to investigate its effects on neurotransmitter systems and receptor interactions.
Pharmacology: Butanserin is used to explore its pharmacological properties, including its potential therapeutic applications and side effects.
Drug Development: Researchers use Butanserin as a reference compound in the development of new drugs targeting alpha-1 adrenergic receptors.
作用機序
Butanserin exerts its effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This inhibition prevents the normal action of neurotransmitters like norepinephrine, leading to various physiological effects. The molecular targets of Butanserin include alpha-1 adrenergic receptors, and its action involves blocking the receptor’s activity, thereby modulating cardiovascular and neurological functions .
類似化合物との比較
Butanserin is compared with other similar compounds, such as:
Ritanserin: Another selective antagonist of alpha-1 adrenergic receptors, used in similar research applications.
Flufylline: A compound with similar receptor antagonistic properties but different chemical structure.
Fluprofylline: Shares similar pharmacological properties with Butanserin but differs in its molecular structure.
Uniqueness of Butanserin
Butanserin is unique due to its high selectivity and potency towards alpha-1 adrenergic receptors. This selectivity makes it a valuable tool in scientific research, particularly in studies related to cardiovascular and neurological functions .
特性
分子式 |
C24H32FN3O3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H32FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h7-10,18,20-21H,1-6,11-16H2,(H,26,31) |
InChIキー |
VHRMFIRFRFMWMS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)

![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
